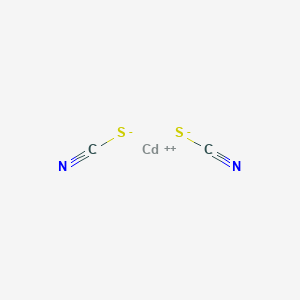

Cadmium dithiocyanate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

865-38-3 |

|---|---|

Molecular Formula |

C2CdN2S2 |

Molecular Weight |

228.6 g/mol |

IUPAC Name |

cadmium(2+);dithiocyanate |

InChI |

InChI=1S/2CHNS.Cd/c2*2-1-3;/h2*3H;/q;;+2/p-2 |

InChI Key |

TZXPSFJFFMFFNL-UHFFFAOYSA-L |

SMILES |

C(#N)[S-].C(#N)[S-].[Cd+2] |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].[Cd+2] |

Other CAS No. |

865-38-3 |

Origin of Product |

United States |

Synthesis and Chemical Properties

Cadmium dithiocyanate can be synthesized through the reaction of a soluble cadmium salt with a thiocyanate (B1210189) salt. ontosight.ai For instance, reacting cadmium acetate (B1210297) with ammonium (B1175870) thiocyanate in a suitable solvent like methanol (B129727) is a common method for generating cadmium thiocyanate in situ for the synthesis of its coordination complexes. hhu.de The resulting this compound is often used as a precursor in the formation of more complex coordination polymers through the addition of various organic ligands. hhu.de The synthesis of nanostructured cadmium(II) thiocyanate complexes can be achieved by reacting an ethanolic solution of a ligand with an ethanolic solution of cadmium(II) thiocyanate. jchemlett.com

The chemical properties of this compound are largely defined by the coordination behavior of the cadmium(II) ion and the thiocyanate ligand. Cadmium(II) has a flexible coordination sphere and can adopt various geometries, commonly octahedral, in its complexes. epj-conferences.org The thiocyanate anion is a classic example of an ambidentate ligand, capable of coordinating to the cadmium center through either the nitrogen (isothiocyanato) or sulfur (thiocyanato) atom, or it can bridge two cadmium centers (μ-thiocyanato). epj-conferences.org This bridging capability is fundamental to the formation of the polymeric structures observed in many this compound compounds. epj-conferences.org

Structural Analysis

The structural analysis of cadmium dithiocyanate and its complexes reveals a remarkable diversity of coordination environments and network topologies. The Cd(II) ion is typically found in a hexa-coordinated, pseudo-octahedral geometry, although other coordination numbers and geometries can be observed depending on the steric and electronic properties of the other ligands present. epj-conferences.orghhu.de

In many of its complexes, the thiocyanate (B1210189) ligand acts as a bridge, linking adjacent cadmium centers. A common structural motif is the formation of one-dimensional polymeric chains where pairs of thiocyanate ligands bridge two cadmium atoms. epj-conferences.orghhu.de These chains can then be further organized into higher-dimensional structures through interactions with other ligands or through intermolecular forces. For example, in the complex [Cd(DMAB)₂(SCN)₂]n, the cadmium atoms are doubly bridged by thiocyanate ions to form infinite one-dimensional chains.

The coordination of the thiocyanate ligand can be through the nitrogen atom, the sulfur atom, or both, leading to different structural isomers. The choice of coordination mode is influenced by factors such as the hardness or softness of the metal center and the nature of the other ligands in the coordination sphere. Cadmium, being a borderline Lewis acid, can coordinate to both the nitrogen and sulfur ends of the thiocyanate ligand.

Below are interactive data tables summarizing the crystallographic data for selected this compound complexes.

Applications in Coordination Chemistry and Materials Science

Direct Reaction Synthesis Approaches

Direct reaction synthesis is a fundamental and widely used approach for preparing this compound coordination complexes. This method typically involves the reaction of a soluble cadmium(II) salt, such as cadmium nitrate (B79036), cadmium acetate (B1210297), or cadmium chloride, with a source of thiocyanate ions, like potassium thiocyanate (KSCN), sodium thiocyanate (NaSCN), or ammonium (B1175870) thiocyanate (NH4SCN), in the presence of an organic ligand. The reaction is generally carried out in a suitable solvent, most commonly methanol (B129727), ethanol (B145695), or aqueous mixtures.

The general principle involves mixing the precursor salts and the ligand in stoichiometric or varied molar ratios to influence the composition of the resulting complex. The product often precipitates from the reaction mixture or is obtained after a period of stirring. For instance, the synthesis of bis-imine cadmium(II) thiocyanate complexes has been achieved by adding an ethanolic solution of a Schiff base ligand to an ethanolic solution of a cadmium(II) salt and stirring the mixture for several hours at room temperature. asianpubs.org Similarly, coordination polymers of cadmium(II) with thiocyanate and pyridine-based ligands have been prepared by reacting cadmium(II) nitrate with sodium thiocyanate and the respective pyridine (B92270) derivative in a water and ethanol mixture. irb.hr

In another example, reacting cadmium acetate dihydrate and ammonium thiocyanate with a Schiff base ligand derived from 4-amino-pyridine in methanol yields a one-dimensional polymeric chain. jchemlett.com The simplicity of the direct reaction method makes it a versatile and common starting point for the synthesis of a wide array of this compound complexes. scirp.orgresearchgate.net

Table 1: Examples of Direct Reaction Synthesis for this compound Complexes

| Cadmium Salt | Thiocyanate Source | Ligand (L) | Solvent | Resulting Complex Formula | Reference |

|---|---|---|---|---|---|

| Cd(NO₃)₂·4H₂O | NaSCN | 3-Acetamidopyridine (B189574) | Water/Ethanol | {[Cd(SCN)₂(3-Acpy)]}n | irb.hr |

| Cd(OAc)₂·2H₂O | NH₄SCN | 4-Aminopyridine | Methanol | [Cd(4-ampy)(SCN)₂]n | jchemlett.com |

| Cd(II) halide/pseudohalide | KSCN | N¹,N⁴-bis((E)-3-(2-methoxyphenyl)allylidene)butane-1,4-diamine | Ethanol | [Cd(L)(SCN)₂] | asianpubs.org |

| Cd(NO₃)₂ | KSCN | 2,2'-Bipyridine (B1663995) | Methanol | [Cd(2,2'-bipy)(SCN)₂] | researchgate.net |

**2.2. Solution-Based Growth Techniques

Solution-based growth techniques are crucial for obtaining high-quality single crystals of this compound coordination complexes, which are essential for structural elucidation by X-ray diffraction.

The slow solvent evaporation method is one of the most effective and frequently employed techniques for growing single crystals of coordination compounds. iaea.orgnih.gov This method involves dissolving the reactants—a cadmium(II) salt, a thiocyanate salt, and an organic ligand—in a suitable solvent or solvent mixture to form a clear, homogeneous solution. The solution is then left undisturbed in a partially covered container, allowing the solvent to evaporate slowly over a period of days to weeks. irb.hrmdpi.comcumhuriyet.edu.triucr.org As the solvent volume decreases, the concentration of the solute increases, eventually reaching a state of supersaturation that initiates crystallization.

The choice of solvent is critical and can influence the final structure. Solvents like methanol, ethanol, acetonitrile, dimethylformamide (DMF), and their mixtures with water are commonly used. mdpi.combohrium.com For example, colorless crystals of a one-dimensional this compound polymer with 3-acetamidopyridine were formed over two weeks by slow evaporation from a water-ethanol solution. irb.hr Similarly, single crystals of cadmium manganese thiocyanate [CdMn(SCN)₄] have been successfully grown from an aqueous solution at room temperature using this technique. nih.gov The slow rate of evaporation is key to allowing the molecules to self-assemble into a well-ordered crystal lattice.

Gel diffusion is a specialized crystal growth method that provides a quiescent environment, minimizing convection and allowing for the slow, controlled diffusion of reactants. This technique is particularly useful for growing crystals of substances with low solubility or those that tend to precipitate rapidly from solution. imeti.org In this method, a gel, typically a silica (B1680970) gel, acts as the growth medium.

The synthesis of bimetallic thiocyanate complexes, such as cadmium mercury thiocyanate (CMTC), has been successfully achieved using gel diffusion. scirp.orgnih.govresearchgate.net The process generally involves preparing a silica gel by acidifying a sodium silicate (B1173343) solution. One reactant, for example, a mixture of cadmium chloride and ammonium thiocyanate, is incorporated into the gel. After the gel sets, a solution of the second reactant, such as mercuric chloride, is carefully layered on top. imeti.org The reactants then slowly diffuse towards each other through the pores of the gel, and where they meet at the appropriate concentration, crystals begin to form over several days or weeks. This method has been shown to produce high-quality single crystals of pure and doped cadmium-containing thiocyanate complexes. scirp.orgnih.gov

Hydrothermal and Solvothermal Syntheses

Hydrothermal and solvothermal syntheses are powerful methods for preparing crystalline materials, including this compound coordination polymers, that may not be accessible under ambient conditions. These techniques involve carrying out the synthesis in a sealed vessel, typically a Teflon-lined autoclave, at elevated temperatures (usually above 100 °C) and autogenous pressures. jlu.edu.cn When water is the solvent, the method is termed hydrothermal; when a non-aqueous solvent is used, it is called solvothermal. mdpi.com

These elevated conditions increase the solubility of reactants and can promote the formation of thermodynamically stable phases and unique, often dense, framework structures. For instance, a three-dimensional cadmium(II) coordination polymer has been synthesized under solvothermal conditions by reacting Cd(SCN)₂ with 1,6-di(triazole-1-yl-methyl)-4-chlorophenol. acs.org In another example, a novel one-dimensional polymeric complex, [Cd(DMAB)₂(SCN)₂]n (where DMAB is 4-Dimethylaminobenzaldehyde), was prepared under reflux, a condition related to hydrothermal synthesis, followed by slow cooling. yu.edu.jo The use of these methods allows for the exploration of new structural motifs and properties in this compound chemistry. researchgate.net

Table 2: Comparison of Hydrothermal/Solvothermal Synthesis Parameters

| Complex | Ligands | Solvent | Temperature (°C) | Pressure | Resulting Structure | Reference |

|---|---|---|---|---|---|---|

| [Cd(dtcp)(SCN)₂] | 1,6-di(triazole-1-yl-methyl)-4-chlorophenol | Not specified | Not specified | Autogenous | 3D Polymer | acs.org |

| [Cd(DMAB)₂(SCN)₂]n | 4-Dimethylaminobenzaldehyde | Methanol | Reflux | Atmospheric | 1D Polymeric Chain | yu.edu.jo |

| [Cd(Dpq)Cl₂] | In situ generated Dpq | Water | Not specified | Autogenous | 2D Supramolecular Network | jlu.edu.cn |

Ultrasonic-Assisted Synthesis of Nanostructures

Ultrasonic-assisted synthesis, also known as sonochemical synthesis, utilizes the energy of high-frequency sound waves (typically >20 kHz) to induce chemical reactions and facilitate the formation of materials, particularly at the nanoscale. rsc.orgresearchgate.netpsu.edu The phenomenon responsible for sonochemical effects is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to very rapid reaction rates.

This method has been effectively employed to produce nanostructured cadmium(II) coordination polymers and supramolecular complexes. researchgate.netnih.gov For example, nanoparticles of a cadmium(II) supramolecular complex have been synthesized by irradiating an aqueous solution of cadmium(II) chloride and the corresponding organic ligands with a high-density ultrasonic probe. psu.edu The sonochemical method has also been used to prepare nano-sized particles of a [Cd(EN)₂(SCN)₂]n supramolecular coordination polymer by reacting cadmium nitrate, ethyl nicotinate (B505614) (EN), and potassium thiocyanate under ultrasonication. rsc.org This technique offers a rapid, efficient, and environmentally friendly route to this compound nanostructures with control over particle size and morphology. researchgate.net

Ligand-Templated Synthesis Strategies

Ligand-templated synthesis is a sophisticated strategy where the size, shape, and coordination preferences of a specific organic ligand (the template) direct the assembly of a desired supramolecular architecture. The template ligand organizes the metal centers and other building blocks into a specific arrangement that might not be accessible through spontaneous self-assembly.

In another notable example, a 12-crown-4 (B1663920) ether ligand was used in the synthesis of [(12C4)₂Cd][Cd₂(SCN)₆]. Here, the sandwich-like [(12C4)₂Cd]²⁺ cation acts as a template, directing the formation of a novel two-dimensional anionic layered structure of [Cd₂(SCN)₆²⁻]∞. acs.org The shape and size of the templating cation are crucial in organizing the inorganic polymeric network. These strategies highlight the power of molecular recognition and host-guest chemistry in designing complex this compound materials. acs.org

Thiocyanate Ligand Coordination Modes

The thiocyanate anion is a classic example of an ambidentate ligand, capable of coordinating to a metal center through either the nitrogen or the sulfur atom, or by bridging two metal centers. This versatility is a key factor in the structural diversity observed in cadmium(II) dithiocyanate complexes.

The choice between N-bonding (isothiocyanato) and S-bonding (thiocyanato) is influenced by the Hard and Soft Acids and Bases (HSAB) principle. Cadmium(II) is considered a soft metal ion, which would suggest a preference for coordination with the softer sulfur end of the thiocyanate ligand. ijaerd.org However, in practice, both N- and S-bonding are commonly observed, and the final coordination mode is often directed by other factors such as the nature of co-ligands, steric effects, and crystal packing forces. nih.gov

In many cadmium(II) dithiocyanate complexes, particularly those containing organic co-ligands, the thiocyanate ligand coordinates to the cadmium center through its nitrogen atom, forming a terminal N-bonded arrangement. researchgate.netrsc.org This is often observed in discrete molecular complexes where the coordination sphere of the cadmium ion is completed by other ligands. researchgate.netrsc.org For instance, in complexes with pyridine-based ligands, terminal N-bonded thiocyanate anions are frequently found. researchgate.net The M–NCS bond angle in such cases tends to be relatively linear. nih.gov

Conversely, S-bonding is also prevalent, especially in bridging modes which will be discussed in the next section. The M-SCN bond angle is characteristically bent, typically around 100°. nih.gov The dual possibility of N- and S-coordination allows for a fine-tuning of the electronic and steric environment around the cadmium center.

The ability of the thiocyanate ligand to bridge metal centers is a cornerstone of the structural chemistry of cadmium(II) dithiocyanate systems, leading to the formation of one-, two-, and three-dimensional coordination polymers.

The most common bridging mode is the end-to-end μ-1,3-SCN bridge, where the nitrogen atom coordinates to one cadmium ion and the sulfur atom to another. This mode of bridging is fundamental to the construction of polymeric chains and networks. hhu.deirb.hrresearchgate.net These bridges can link cadmium centers to form simple linear chains or more complex zigzag and helical structures. rsc.orgiucr.org For example, in some complexes, pairs of μ-1,3-SCN ligands bridge adjacent cadmium ions, creating stable eight-membered rings. rsc.orgyu.edu.jo The relative orientation of these bridging ligands can be described as anti or skew. rsc.org

A less common but significant bridging mode is the μ2-SCN or end-on bridge, where the thiocyanate ligand bridges two metal centers through the same donor atom, typically sulfur. This can lead to the formation of dimeric units or more condensed structures. hhu.de

More complex bridging, such as μ3-S,S,N-SCN , has also been observed. In this mode, the sulfur atom of a single thiocyanate ligand coordinates to two different metal centers, while the nitrogen atom coordinates to a third. This type of intricate bridging contributes to the formation of highly connected and often three-dimensional frameworks. uni-kiel.de For instance, in certain structures, these complex bridges can lead to the formation of double chains and four-membered Cd2S2 rings. uni-kiel.de

The different bridging capabilities of the thiocyanate ligand are crucial in determining the dimensionality and topology of the resulting coordination polymer. ijaerd.orgyu.edu.jonih.gov

For example, the use of bulky co-ligands may sterically hinder the formation of extended bridged structures, favoring the formation of discrete mononuclear or dinuclear complexes with terminally bonded thiocyanate ligands. researchgate.net Conversely, smaller or more flexible co-ligands, particularly those that are themselves capable of bridging, can work in concert with the thiocyanate ligands to build up complex polymeric architectures. irb.hrnih.govrsc.org

The denticity of the co-ligand is also a critical factor. Monodentate ligands might simply occupy coordination sites, influencing the local geometry, while bidentate or tridentate chelating ligands can impose significant geometric constraints on the cadmium center, thereby influencing how the thiocyanate ligands can coordinate. hhu.dehhu.de For instance, the use of a tetradentate Schiff base ligand has been shown to result in either a trigonal prismatic or a severely distorted octahedral geometry, which in turn affects the thiocyanate coordination. hhu.de The presence of co-ligands capable of hydrogen bonding can also introduce another layer of structural control, leading to the formation of supramolecular assemblies. rsc.org

Geometrical Preferences of Cadmium(II) Centers

The d¹⁰ electronic configuration of Cadmium(II) does not impose any ligand field stabilization energy, which allows for a high degree of flexibility in its coordination geometry. Consequently, cadmium(II) complexes with dithiocyanate exhibit a variety of coordination numbers and geometries, with octahedral and tetrahedral being the most common.

The most prevalent coordination geometry for cadmium(II) in dithiocyanate complexes is octahedral or distorted octahedral. hhu.deuni-kiel.denih.govrsc.org In this arrangement, the cadmium ion is coordinated to six donor atoms. These donor atoms can come from a combination of thiocyanate ligands and co-ligands.

In many polymeric structures, the octahedral coordination sphere is achieved through a combination of bridging and terminal ligands. For example, a common motif involves four donor atoms in the equatorial plane and two in the axial positions. nih.govmdpi.com The equatorial plane might be defined by two nitrogen atoms and two sulfur atoms from bridging thiocyanate ligands, while the axial positions are occupied by co-ligands, or vice versa. irb.hrmdpi.com

Distortions from ideal octahedral geometry are very common and can be significant. hhu.denih.govua.pt These distortions can arise from the steric constraints of bulky co-ligands, the formation of chelate rings with specific bite angles, or the inherent flexibility of the coordination sphere. rsc.orgrsc.orghhu.de In some cases, the distortion is so severe that the geometry is better described as trigonal prismatic. hhu.de The degree of distortion can be quantified by examining the bond angles around the central cadmium atom, which often deviate considerably from the ideal 90° and 180° of a perfect octahedron. rsc.org

Although less common than octahedral geometry, tetrahedral coordination is also observed for cadmium(II) in dithiocyanate systems. nih.govnih.gov This geometry is often found in complexes with bulky co-ligands that sterically prevent the attainment of a higher coordination number. nih.gov

In a typical tetrahedral complex, the cadmium(II) ion is coordinated to four donor atoms. For instance, in the presence of certain imidazole-based co-ligands, discrete mononuclear complexes can form where the cadmium is tetrahedrally coordinated to two nitrogen atoms from two thiocyanate ligands and two nitrogen atoms from the co-ligands. nih.gov In some binary metal thiocyanates, tetrahedral coordination of the metal ion is also observed. nih.gov

The geometry in these tetrahedral complexes can also be distorted from the ideal, with bond angles deviating from the perfect 109.5°. This distortion can be attributed to the electronic and steric properties of the specific ligands involved.

Data Tables

Table 1: Coordination Modes of Thiocyanate in Cadmium(II) Complexes

| Coordination Mode | Description | Example Compound Type |

| Terminal N-bonded | Thiocyanate binds through the nitrogen atom. | [Cd(NCS)₂(L)₄] (L = monodentate ligand) researchgate.netrsc.org |

| Terminal S-bonded | Thiocyanate binds through the sulfur atom. | Less common, often in mixed ligand systems. |

| μ-1,3-SCN Bridging | Thiocyanate bridges two Cd(II) centers, N to one, S to the other. | {[Cd(NCS)₂(L)₂]}n (polymeric chains) hhu.deresearchgate.net |

| μ₂-SCN Bridging | Thiocyanate bridges two Cd(II) centers through the sulfur atom. | Dimeric or condensed structures. hhu.de |

| μ₃-S,S,N-SCN Bridging | A single thiocyanate bridges three Cd(II) centers. | Highly connected 3D networks. uni-kiel.de |

Table 2: Geometrical Parameters of Cadmium(II) Centers

| Geometry | Coordination Number | Typical Ligand Environment | Example Bond Angles |

| Octahedral | 6 | 2 N(NCS), 2 S(NCS), 2 L | cis: ~90°, trans: ~180° nih.govmdpi.com |

| Distorted Octahedral | 6 | Mixed thiocyanate and co-ligands | Angles deviate significantly from 90° and 180° hhu.denih.gov |

| Tetrahedral | 4 | 2 N(NCS), 2 L | ~109.5° (ideal), often distorted nih.gov |

Influence of Ligand Denticity and Anions on Coordination Number

The coordination number and geometry of the cadmium(II) ion in dithiocyanate complexes are highly sensitive to the properties of the co-ligands, particularly their denticity, and the presence of other anions in the coordination sphere. mdpi.com The Cd(II) ion's flexible d¹⁰ electronic configuration allows it to adopt various geometries, from tetrahedral to octahedral and even seven-coordinate pentagonal bipyramidal, making it an excellent candidate for constructing diverse coordination architectures. mdpi.comyu.edu.jo

The denticity of a ligand—the number of donor atoms used to bind to the central metal ion—plays a critical role in determining the final structure of the complex. unacademy.com Studies have shown a clear correlation between ligand denticity and the dimensionality of the resulting cadmium(II) thiocyanate complex. hhu.de For instance:

Monodentate ligands , such as 4-aminopyridine, often result in the formation of one-dimensional (1D) polymeric chains where the cadmium atoms are bridged by thiocyanate ions. hhu.de

Bidentate ligands can also lead to 1D polymeric structures. hhu.de

Tridentate ligands , however, can encapsulate the metal center to a greater extent, which can preclude the formation of extended polymeric networks through thiocyanate bridges. This often results in the formation of discrete, lower-dimensionality structures like dinuclear (dimeric) complexes. hhu.de

Structural Diversity in Cadmium(II) Dithiocyanate Complexes

The combination of the Cd(II) ion's flexible coordination geometry and the thiocyanate anion's ability to act as a versatile linker results in exceptional structural diversity. yu.edu.jo The thiocyanate ion (SCN⁻) is an ambidentate ligand, capable of coordinating to a metal through its nitrogen or sulfur atom, or bridging two metal centers by using both atoms (end-to-end bridging) or just one atom with different lone pairs (end-on bridging). This versatility allows for the construction of a wide range of architectures, from simple discrete molecules to complex multi-dimensional polymers. ijaerd.org The incorporation of various organic co-ligands further expands this structural landscape, leading to monomeric, dinuclear, and polymeric structures of one, two, and three dimensions. tandfonline.comacs.org

Monomeric and Dinuclear Complexes

While cadmium(II) thiocyanate systems are well-known for forming extended polymeric structures, discrete monomeric and dinuclear complexes are also readily synthesized, typically by employing bulky or higher-denticity co-ligands that saturate the coordination sphere of the metal center. hhu.detandfonline.com

Monomeric complexes consist of a single cadmium center. For example, the complex [Cd(Metu)₂(CN)₂] (where Metu is N-methylthiourea) is monomeric, with the cadmium ion adopting a distorted tetrahedral geometry coordinated to two cyanide ions and two N-methylthiourea ligands. tandfonline.com This contrasts with its thiocyanate analogue, [Cd(Metu)₂(NCS)₂]n, which is polymeric. tandfonline.com Another example involves complexes with 4-methoxypyridine, where discrete, octahedrally coordinated [Cd(NCS)₂(4-methoxypyridine)₄] units are formed. researchgate.net

Dinuclear complexes , containing two cadmium centers, are often formed when ligands bridge the two metal ions. A common structural motif involves two cadmium atoms being doubly bridged. In the complex [Cd(L)(NCS)]₂, where L is a Schiff base ligand, the two Cd(II) centers are connected by bridging phenolato and chelating methoxy (B1213986) oxygen atoms from the Schiff bases, resulting in a dinuclear structure with severely distorted octahedral geometries. nih.gov Another example, formed with a tridentate Schiff base ligand, is a centrosymmetric dimeric complex where the cadmium atom has a 5N1S coordination sphere. hhu.de Double end-to-end thiocyanate bridges can also lead to dinuclear species. researchgate.net

| Complex Formula | Ligand(s) | Dimensionality | Cd(II) Geometry | Key Structural Feature |

| [Cd(Metu)₂(CN)₂] tandfonline.com | N-methylthiourea (Metu), Cyanide | Monomeric (0D) | Distorted Tetrahedral | Discrete molecular unit. tandfonline.com |

| [Cd(L)(NCS)]₂ nih.gov | Schiff base (HL), Thiocyanate | Dinuclear (0D) | Distorted Octahedral | Phenolato and methoxy bridges from the Schiff base ligand. nih.gov |

| [Cd(NCS)(l-SCN)(L3)]₂ hhu.de | Tridentate Schiff base (L3), Thiocyanate | Dinuclear (0D) | Pseudo-octahedral | Centrosymmetric dimer with double thiocyanate bridges. hhu.de |

One-Dimensional Polymeric Chain Structures

The most common motif is the formation of chains through double µ-N,S-thiocyanato bridges. researchgate.net This creates repeating eight-membered Cd₂(SCN)₂ rings. hhu.de Depending on the co-ligands, these chains can adopt various conformations:

Zigzag Chains: In many cases, the bridging thiocyanate groups lead to the formation of zigzag 1D chains. researchgate.net

Linear Chains: In the complex [Cd(NCS)₂(4-methoxypyridine)₂]n, the cadmium cations are linked into linear chains by pairs of thiocyanate anions. researchgate.net

Looped Chains: The use of specific organic ligands, such as 1,6-di(triazole-1-yl-methyl)-4-tert-butyl-phenol, can result in novel 1D looped chains. acs.org

Tube-like Chains: Isostructural polymers using methyl- and chloro-substituted phenol (B47542) ligands have been shown to form unique 1D tube-like chains. acs.org

In these structures, the organic ligands typically occupy the remaining coordination sites on the cadmium ion, acting as terminal or "blocking" groups that prevent the formation of higher-dimensional networks. yu.edu.joyu.edu.jo For example, in [Cd(DMAB)₂(SCN)₂]n, the 4-dimethylaminobenzaldehyde (DMAB) ligand is terminal, while the chain propagates through doubly bridging thiocyanates. yu.edu.joyu.edu.jo

| Complex Formula | Co-Ligand(s) | Chain Description | Bridging Mode |

| [Cd(DMAB)₂(SCN)₂]n yu.edu.joyu.edu.jo | 4-Dimethylaminobenzaldehyde (DMAB) | Linear chain ias.ac.in | Double end-to-end (EE) thiocyanate bridges. yu.edu.joyu.edu.jo |

| {[Cd(SCN)₂(3-Acpy)]}n mdpi.com | 3-Acetamidopyridine (3-Acpy) | 1D Polymeric Chain | Double N,S-thiocyanate bridges and a bridging 3-Acpy molecule. mdpi.com |

| [Cd(dttp)₂(SCN)₂] acs.org | 1,6-di(triazole-1-yl-methyl)-4-tert-butyl-phenol (dttp) | 1D Looped Chain | Single Cd-(SCN)-Cd links |

| [Cd(dtmp)(SCN)₂·CH₃OH] acs.org | 1,6-di(triazole-1-yl-methyl)-4-methyl-phenol (dtmp) | 1D Tube-like Chain | End-to-end thiocyanate bridges |

Two-Dimensional Layered Coordination Polymers

By carefully selecting ligands, the 1D chains of cadmium(II) thiocyanate can be interconnected to form two-dimensional (2D) layered structures. This increase in dimensionality is typically achieved in one of two ways: either by using an organic ligand that can bridge between the 1D chains, or by utilizing different bridging modes of the thiocyanate ion itself.

In many 2D networks, neighboring Cd(II) ions are linked by thiocyanate bridges to form layers. nih.gov For example, in the complex [Cd₃(C₈H₁₄N₃)₂(NCS)₈]n, thiocyanate bridges link the cadmium centers into a 2D network. nih.gov Similarly, a complex with nicotinic acid and thiocyanate ligands forms a 2D coordination polymer parallel to the bc plane. iucr.org

A fascinating structural feature found in some 2D cadmium(II) thiocyanate polymers is the formation of unprecedented 16-membered [Cd₄(µ-SCN-N,S)₄] rings within the two-dimensional sheets. rsc.org These sheets can then be further organized by other interactions. In another case, single thiocyanate bridges link Cd(II) atoms into 2D sheets containing these novel 16-membered rings, which are then further linked by bbtz (1,4-bis(1,2,4-triazol-1-ylmethyl)benzene) ligands into a 3D network. nih.gov

The formation of anionic 2D polymeric networks is also possible, with counter-cations occupying the space between the layers. acs.orgnih.gov For instance, the compound [(12C4)₂Cd][Cd₂(SCN)₆] features anionic [Cd₂(SCN)₆]²⁻ layers templated by square-shaped [(12C4)₂Cd]²⁺ sandwich cations. acs.org

| Complex Formula | Co-Ligand(s) | Key Structural Feature | Dimensionality Extension |

| [Cd₃(C₈H₁₄N₃)₂(NCS)₈]n nih.gov | 1-cyanomethyl-4-aza-1-azoniabicyclo[2.2.2]octane | Two types of Cd(II) centers in distorted octahedral environments. nih.gov | Thiocyanate bridges link Cd(II) ions into a 2D network. nih.gov |

| {(C₇H₁₁N₂)[Cd(NCS)₃]}n nih.gov | 4-(dimethylamino)pyridin-1-ium | Square-pyramidal Cd(II) coordinated by five SCN⁻ ligands. nih.gov | Bridging thiocyanates form [Cd₂(NCS)₂] building blocks, creating a 2D network. nih.gov |

| {[Cd(SCN)₂(nia)]}n mdpi.com | Nicotinic acid hydrazide (nia) | Octahedral Cd(II) centers. mdpi.com | Bridged by N,S-thiocyanate ions in one direction and by N,O,N'-nia molecules in another. mdpi.com |

| [Cd(SCN)₂(L²)₂]·H₂O rsc.org | Nicotinamide (L²) | Unprecedented 16-membered [Cd₄(µ-SCN-N,S)₄] rings. rsc.org | N-H···O hydrogen bonds link the 2D sheets into a 3D structure. rsc.org |

Three-Dimensional Network Architectures

The construction of three-dimensional (3D) coordination polymers from cadmium(II) thiocyanate represents the highest level of structural complexity. These networks are typically formed by linking 1D chains or 2D layers with suitable bridging organic ligands.

For example, a 3D coordination polymer with the formula [Cd₂(L¹)₂(SCN)₄(MeOH)₂]n was synthesized using urotropine (L¹) as a ligand formed in situ. In this structure, two distinct cadmium environments exist. Chains of one type of cadmium atom are bridged by the tetra(µ₂-1,3-SCN⁻) units of the second cadmium center, creating a complex 3D network. rsc.org

In another notable example, 2D sheets built from single thiocyanate bridges and 16-membered [Cd₄(µ-NCS-N:S)₄] rings are further linked by the organic ligand 1,4-bis(1,2,4-triazol-1-ylmethyl)benzene (bbtz). This connection between the layers results in an unprecedented covalent 3D network for a cadmium-thiocyanate system. nih.gov The final 3D architecture is often a non-interpenetrating network. rsc.org These structures showcase the power of combining the versatile thiocyanate linker with rigid or flexible organic spacers to achieve highly complex and potentially functional materials.

Supramolecular Interactions in Crystal Engineering

While covalent coordination bonds define the primary structure of cadmium(II) dithiocyanate complexes, non-covalent supramolecular interactions are fundamental in dictating the final crystal packing and extending the dimensionality of the architecture. ijaerd.org These interactions, including hydrogen bonding, π-π stacking, and chalcogen bonding, are powerful tools in crystal engineering. hhu.demdpi.com

Hydrogen bonding is a dominant force in these systems. Amine, amide, or hydroxyl groups on the organic co-ligands frequently form hydrogen bonds with the nitrogen or sulfur atoms of the thiocyanate ligands or with other acceptor groups. ijaerd.org

N-H···S and N-H···N bonds are commonly observed, linking polymeric chains into 2D sheets or 2D layers into 3D supramolecular networks. researchgate.netmdpi.comnih.gov

O-H···N hydrogen bonds between guest molecules (like nicotinic acid) and the coordination network can further stabilize the structure. rsc.org

These interactions can create robust and predictable patterns, such as the amide-amide homosynthons that link 2D layers into 3D frameworks. mdpi.comrsc.org

π-π stacking interactions between aromatic rings of the organic ligands (e.g., pyridyl rings) are also crucial for stabilizing the crystal packing of both molecular and polymeric complexes. hhu.deijaerd.org These interactions help to organize the chains or layers in a parallel fashion.

More recently, the significance of chalcogen bonding has been recognized in these structures. mdpi.com Weak S···S interactions between sulfur atoms of adjacent thiocyanate ligands can link polymeric chains, providing additional stability to the supramolecular assembly. mdpi.comrsc.org In some cases, these chalcogen bonds are the only interactions responsible for assembling polymer chains in a specific direction, highlighting their importance in the crystal engineering of these materials. mdpi.com The interplay of these varied supramolecular forces allows for the precise control and design of the solid-state architecture of cadmium(II) dithiocyanate complexes. scilit.net

Hydrogen Bonding Networks

Hydrogen bonds are pivotal in the crystal engineering of cadmium(II) dithiocyanate frameworks, connecting coordination polymers into two- or three-dimensional supramolecular structures. hhu.detandfonline.com The ambidentate nature of the thiocyanate ligand (NCS⁻), with its nitrogen and sulfur atoms acting as potential hydrogen bond acceptors, combined with various organic co-ligands that act as donors, gives rise to a rich diversity of hydrogen bonding networks.

O-H···O, O-H···S, and O-H···N Interactions

N-H···Cl, N-H···S, and N-H···N Interactions

While N-H···Cl interactions are observed in cadmium chemistry, particularly in mixed-ligand systems containing chloride, the predominant interactions in dithiocyanate systems involve the thiocyanate ion itself. mdpi.comresearchgate.net In the crystal structures of cadmium(II) dithiocyanate complexes, N-H groups, typically from amine or amide functionalities on the organic co-ligands, readily form hydrogen bonds with both the nitrogen and sulfur ends of the thiocyanate ligands.

Intermolecular N–H···S hydrogen bonds are frequently observed, linking polymeric chains into more extended architectures. irb.hrmdpi.comirb.hr For example, in the one-dimensional polymer {[Cd(SCN)₂(3-Acpy)]}n, adjacent chains are assembled by N–H···S hydrogen bonds. irb.hrmdpi.com Similarly, in the complex [Cd(SCN)₂(C₈H₇N₃)₂], N-H···S and N-H···N hydrogen bonding interactions link each mononuclear complex to four others, forming extensive sheets. iucr.org N-H···N interactions can occur between the N-H donor and the nitrogen atom of an adjacent thiocyanate ligand or another basic site on a neighboring organic ligand. hhu.deresearchgate.net These interactions, whether intra- or inter-chain, are fundamental in stabilizing the crystal lattice. hhu.deresearchgate.net

C-H···S/N and C-H···π Interactions

Weaker C-H···S and C-H···N hydrogen bonds also contribute significantly to the stability of the crystal packing. hhu.demdpi.com Aromatic and aliphatic C-H groups on the organic ligands can interact with the sulfur or nitrogen atoms of the thiocyanate ligands of adjacent complexes. hhu.dersc.org In one heterometallic silver/cadmium thiocyanate complex, C-H···S/N hydrogen bonds between the organic benzyl (B1604629) viologen cation and the inorganic [Ag₂Cd(SCN)₆]n²ⁿ⁻ chains are crucial for the formation of the stable 3D network. mdpi.com Weak intrachain C-H···N hydrogen bonds can also form between a pyridyl ring of a ligand and the nitrogen atom of a cis-coordinated thiocyanate ligand. hhu.de

C-H···π interactions, where a C-H bond acts as a donor to a π-system (often an aromatic ring of a co-ligand), are also prevalent. hhu.dersc.org These interactions can be point-to-face or T-shaped and are instrumental in the self-assembly of complexes. rsc.org In some structures, C-H···π interactions are the primary force controlling the supramolecular assembly. rsc.org The stability of the crystal network in many cadmium thiocyanate organic complexes relies on a combination of these interactions, including N-H···N, π···π, and C-H···π-ring interactions. researchgate.net

| Complex | Interaction Type | Donor-Acceptor (D-H···A) | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Reference |

|---|---|---|---|---|---|---|

| {[Cd(SCN)₂(3-Acpy)]}n | N-H···S | N-H···S | 3.453(3) | 2.57 | 161 | mdpi.com |

| [Cd(SCN)₂(C₈H₇N₃)₂] | N-H···S | N-H···S | - | - | - | iucr.org |

| [Cd(SCN)₂(C₈H₇N₃)₂] | N-H···N | N-H···N | - | - | - | iucr.org |

| [Cd(1-MeIm)₂(SCN)₂]n | N-H···S | N-H···S | 3.503(1) | 2.583(1) | 160 | rsc.org |

| [Cd(1-MeIm)₂(SCN)₂]n | C-H···S | C-H···S | 3.796(1) | 2.936(1) | 144 | rsc.org |

| {(BV)[Ag₂Cd(SCN)₆]}n | C-H···S | C(18)-H(18B)···S(3) | 3.670 | 2.843 | 145.91 | mdpi.com |

| {(BV)[Ag₂Cd(SCN)₆]}n | C-H···N | C(2)-H(2)···N(3) | 3.398 | 2.518 | 158.48 | mdpi.com |

| [Cd(1-MeIm)₄(SCN)₂] | C-H···π | C22-H22···Cg(1) | - | 2.58 | 170 | rsc.org |

π-π Stacking and Other Non-Covalent Interactions

Alongside hydrogen bonding, other non-covalent forces such as π-π stacking and chalcogen bonding are critical in defining the architecture of cadmium(II) dithiocyanate systems.

π-π Stacking

In complexes containing aromatic ligands like pyridine or pyrazole (B372694) derivatives, π-π stacking interactions are a common and significant feature. iucr.org These interactions occur between the π-systems of parallel or nearly parallel aromatic rings of adjacent ligands, contributing to the stabilization of the crystal packing. The interactions are typically offset or slipped, with centroid-centroid distances generally falling between 3.4 and 3.8 Å. iucr.orgrsc.org For example, in the mononuclear complex [Cd(SCN)₂(C₈H₇N₃)₂], face-to-face π-π stacking interactions between pyridyl-pyrazole and pyridyl-pyridyl rings, with centroid-to-centroid distances of 3.696(2) Å and 3.805(2) Å, help to link 2D sheets into a three-dimensional array. iucr.org In other cadmium complexes, π-π stacking interactions can stabilize one-dimensional chains or help form 3D networks. osti.govias.ac.in

| Complex | Interacting Rings | Centroid-Centroid Distance (Å) | Interplanar Distance (Å) | Symmetry Operation | Reference |

|---|---|---|---|---|---|

| [Cd(SCN)₂(C₈H₇N₃)₂] | Pyridyl-Pyrazole···Pyridyl-Pyrazole | 3.805(2) | - | - | iucr.org |

| [Cd(SCN)₂(C₈H₇N₃)₂] | Pyridyl···Pyridyl | 3.696(2) | - | - | iucr.org |

| [Cd(tpt)₂(H₂O)₂]·(NO₃)₂ | Pyridine···Pyridine | 3.6319(14) | - | - | researchgate.net |

Other Non-Covalent Interactions

Recent studies have highlighted the importance of other, more subtle non-covalent interactions in the crystal packing of cadmium(II) dithiocyanate complexes.

S···S Chalcogen Bonding: A significant interaction observed in several cadmium(II) thiocyanate coordination polymers is the S···S chalcogen bond. irb.hrmdpi.com This is a non-covalent interaction between a sulfur atom (the chalcogen bond donor) and another electronegative atom (the acceptor), in this case, another sulfur atom. In {[Cd(SCN)₂(3-Acpy)]}n, these S···S interactions are the sole force responsible for assembling the 1D polymeric chains along a specific direction, demonstrating their critical role in constructing the supramolecular architecture. mdpi.comirb.hr

S···π Interactions: In addition to C-H···π interactions, S···π interactions have been identified where the sulfur atom of a thiocyanate group interacts with the π-system of an aromatic ring. rsc.org In one hetero-nuclear complex, a notable S···π interaction is observed between the lone pair of a sulfur atom and the π-orbitals of a thiocyanate group on an adjacent unit. rsc.org

Lone-pair···π Interactions: This type of interaction involves the lone pair of a heteroatom interacting with a π-system. While less commonly documented specifically for this compound systems, they are recognized as an important force in the supramolecular assembly of related metal complexes and contribute to crystal stability. dntb.gov.ua

These varied and often cooperative non-covalent interactions provide a powerful toolkit for crystal engineering, allowing for the rational design and synthesis of cadmium(II) dithiocyanate frameworks with diverse topologies and potential functions.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a primary tool for investigating the coordination chemistry of the thiocyanate (SCN⁻) ligand in cadmium complexes. The vibrational modes of the SCN⁻ anion are particularly sensitive to its bonding environment.

FTIR spectroscopy is extensively used to characterize this compound complexes. The position of the C≡N stretching vibration (νCN) is a key diagnostic marker. In cadmium thiocyanate complexes, this band typically appears at frequencies higher than 2100 cm⁻¹. scirp.org For instance, in a complex involving a Schiff base ligand, denoted as [CdL(NCS)₂], absorption peaks for the coordinated thiocyanate were observed at 2089 and 2066 cm⁻¹. bas.bg Similarly, in a cadmium manganese thiocyanate (CMTC) crystal, the νCN band was identified at 2110.24 cm⁻¹. scirp.org The presence of water molecules in the crystal lattice can also be identified by broad bands around 3500 cm⁻¹ (stretching) and weaker bands near 1650 cm⁻¹ (bending). scirp.org

Raman spectroscopy complements FTIR by providing information on the vibrational modes, particularly the C–S stretching vibration, which can be weak in IR spectra. Studies on cadmium(II) thiocyanato complexes in N,N-dimethylformamide (DMF) have utilized Raman spectroscopy to distinguish between different coordination modes. oup.com For example, shifts in the Raman bands for the C–S stretching vibration indicated that in mono- or dithiocyanato complexes, the SCN⁻ ion binds to cadmium exclusively through the nitrogen atom ([Cd(NCS)]⁺ or [Cd(NCS)₂]). oup.com In higher-order complexes like the tri- and tetrathiocyanato species, evidence from Raman spectra suggests that the thiocyanate ions coordinate through both nitrogen and sulfur atoms. oup.com

The analysis of thiocyanate vibrational frequencies provides definitive information about its coordination mode: N-bonded (isothiocyanato), S-bonded (thiocyanato), or bridging (μ-N,S).

ν(CS) Stretching: The C–S stretching frequency is highly indicative of the bonding mode. For N-bonding, the ν(CS) band typically appears in the 860–780 cm⁻¹ range. For S-bonding, it shifts to a lower frequency, appearing between 720–690 cm⁻¹. scirp.orgjetir.org In a pure cadmium mercury thiocyanate (CMTC) crystal, the ν(CS) vibration was observed around 767.75 cm⁻¹, suggesting N-bonding. scirp.org In a complex synthesized with a 2,2'-bipyridine ligand, the C-S stretching vibration was noted in the 720-690 cm⁻¹ range, indicating a Cd-SCN (S-bonded) linkage. tintaemas.id

δ(NCS) Bending: The SCN bending vibration also helps distinguish coordination. An N-bonded ligand shows a band near 480 cm⁻¹, while an S-bonded ligand shows a band near 420 cm⁻¹. scirp.orgjetir.org

Metal-Ligand Vibrations: Far-infrared and Raman spectra can reveal vibrations associated with the cadmium-ligand bonds. For phosphine (B1218219) complexes, Cd-P stretching vibrations have been assigned to bands around 170 cm⁻¹. ru.nl In complexes with bridging thiocyanates, vibrations corresponding to the Cd-N and Cd-S bonds are expected, though specific assignments can be complex. For example, in a polymeric structure with bridging SCN groups, the Cd-N bond length was determined to be 2.256 Å, while two distinct Cd-S bond lengths of 2.595 Å and 2.792 Å were found, reflecting different bond strengths. epa.gov

| Vibrational Mode | N-Bonding Frequency (cm⁻¹) | S-Bonding Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| ν(CN) | > 2100 | ~2100 | scirp.org |

| ν(CS) | 860 - 780 | 720 - 690 | scirp.orgjetir.org |

| δ(NCS) | ~480 | ~420 | scirp.orgjetir.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure of this compound compounds in solution and the solid state, providing information on ligand coordination and the electronic environment of the cadmium nucleus.

¹H and ¹³C NMR studies are particularly useful for this compound complexes that contain organic ligands. Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide evidence of bonding.

¹H NMR: In studies of cadmium(II) thiocyanate complexes with thione ligands, a downfield shift in the N–H resonance of the thione is consistent with sulfur coordination to the cadmium(II) ion. tandfonline.comresearchgate.net For a complex with a Schiff base ligand, the resonance of the methoxy group protons (Hm) shifted from 4.40 ppm in the free ligand to the 4.37-4.38 ppm range in the cadmium complex. bas.bg

¹³C NMR: The resonance of the thiocyanate carbon itself is a direct probe of its environment. In cadmium(II) complexes, this resonance appears around 132 ppm, indicating the binding of thiocyanate to the metal center. tandfonline.comresearchgate.net For complexes with thione ligands, an upfield shift in the >C=S carbon resonance is observed upon coordination to cadmium. tandfonline.comresearchgate.net In one case, the signal for the C10 carbon of an imidazolidine (B613845) ring in a Schiff base ligand shifted from 82.37 ppm to the 81.24-81.38 ppm range in the cadmium thiocyanate complex, confirming coordination. bas.bg

| Nucleus | System | Observation | Reference |

|---|---|---|---|

| ¹H | Thione N-H in Cd(II) thiocyanate complex | Downfield shift upon coordination | tandfonline.comresearchgate.net |

| ¹³C | Thiocyanate carbon in Cd(II) complex | Resonance observed around 132 ppm | tandfonline.comresearchgate.net |

| ¹³C | Thione >C=S in Cd(II) thiocyanate complex | Upfield shift of 0.5–3 ppm upon coordination | researchgate.net |

| ¹³C | Imidazolidine ring carbon in Schiff base complex | Shift from 82.37 ppm to ~81.3 ppm | bas.bg |

Multinuclear NMR provides direct information about the metallic center and other heteroatoms in the coordination sphere.

³¹P NMR: For this compound complexes with phosphine ligands, ³¹P NMR is highly informative. In complexes of the type Cd(SCN)₂(PR₃), the ³¹P chemical shifts are observed downfield from the free phosphine. epa.gov For example, the complex with tricyclohexylphosphine, Cd(SCN)₂P(Cy)₃, shows a ³¹P chemical shift of 30.0 ppm. At room temperature, satellites due to ¹¹¹Cd/¹¹³Cd–³¹P spin-spin coupling are often not observed due to rapid ligand exchange. epa.gov However, at low temperatures (e.g., 183 K or 213 K), these couplings can be resolved, providing direct evidence of the Cd-P bond. cdnsciencepub.com

¹¹¹Cd NMR: Cadmium has two NMR-active spin-½ nuclei, ¹¹¹Cd and ¹¹³Cd, which yield sharp signals over a wide chemical shift range. huji.ac.il ¹¹¹Cd NMR is a direct probe of the cadmium coordination environment. In solid-state ¹¹¹Cd CP/MAS NMR of the compound [C₂H₁₀N₂]Cd(SCN)₂Cl₂, the isotropic chemical shift was found to be 268 ppm. epj-conferences.org The spectrum exhibited a multiplet pattern (a 1:2:3:2:1 quintet), indicating the coupling of the ¹¹¹Cd nucleus with two equivalent ¹⁴N nuclei from the N-bonded thiocyanate ligands. epj-conferences.orgresearchgate.net The measured spin-spin coupling constant, ²J(¹¹¹Cd,¹⁴N), was determined to be 105 Hz. epj-conferences.org

⁷⁷Se NMR: While less common for thiocyanate complexes, ⁷⁷Se NMR is valuable for studying analogous selenocyanate (B1200272) complexes or complexes containing selenium donor ligands. Cadmium-77Se coupling has been reported, and this technique can provide insights into the nature of the cadmium-selenium bond. huji.ac.il Solution multinuclear NMR studies of cadmium complexes with heterocyclic aromatic thiones have utilized ⁷⁷Se NMR to probe the coordination environment. cdnsciencepub.com For CdSe nanocrystals, ⁷⁷Se NMR shows chemical shifts that are more negative than bulk CdSe, reflecting quantum size effects and the surface environment of the selenium atoms. utoronto.ca

| Nucleus | Complex/System | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| ³¹P | Cd(SCN)₂P(Cy)₃ | 30.0 | Not resolved at ambient temp. | |

| ³¹P | Cd(SCN)₂P(Ph)₃ | -5.6 | Not resolved at ambient temp. | |

| ¹¹¹Cd | [C₂H₁₀N₂]Cd(SCN)₂Cl₂ | 268 | ²J(¹¹¹Cd,¹⁴N) = 105 | epj-conferences.org |

| ⁷⁷Se | CdSe Nanocrystals | -528.5 | - | utoronto.ca |

Electronic Absorption and Luminescence Spectroscopy

The electronic and photoluminescent properties of this compound compounds are pivotal in understanding their potential applications in areas like photocatalysis and materials science. Spectroscopic techniques such as UV-Visible absorption and photoluminescence provide insights into the electronic transitions and emission mechanisms within these molecules.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a key technique for characterizing the electronic structure of this compound complexes. The absorption bands observed in the electronic spectra of these compounds are typically assigned to intra-ligand transitions (π–π* and n–π*) and charge-transfer transitions.

In a study of a nano-supramolecular coordination polymer, [Cd(EN)₂(SCN)₂]n (where EN is ethyl nicotinate), three absorption bands were identified. rsc.org The bands at 210 nm and 258 nm in the free ethyl nicotinate ligand, attributed to the ¹La → ¹A and ¹Lb → ¹A transitions of the pyridine ring, respectively, showed a red shift in the spectrum of the complex. rsc.org The third band at 314 nm in the ligand, assigned to an n–π* transition, disappeared upon coordination to the cadmium ion, while a new band appeared at 348 nm, which was attributed to a Ligand-to-Metal Charge Transfer (LMCT) transition. rsc.org

For a one-dimensional polymeric complex, [Cd(DMAB)₂(SCN)₂]n (where DMAB is 4-Dimethylaminobenzaldehyde), the free ligand (DMAB) exhibits its strongest absorption at an excitation wavelength of 249 nm. yu.edu.jo

In another complex involving a Schiff base ligand, N1, N4-bis((E)-3-(2-methoxyphenyl) allylidene) butane-1,4-diamine (L), the free ligand shows two absorption bands at 280 nm (π–π* transitions of alkene groups and aromatic rings) and 325 nm (π–π* transitions of the imine group). jchemlett.com Upon formation of the cadmium thiocyanate complex, [Cd(L)(SCN)₂], these bands are still observable. jchemlett.com

A heterometallic silver/cadmium thiocyanate complex templated by benzyl viologen, {(BV)[Ag₂Cd(SCN)₆]}n, displays two distinct adsorption peaks at 284 nm and 424 nm. mdpi.com The former is ascribed to the internal π–π* transitions of the viologen dication, while the latter is attributed to a charge transfer transition from the electron-rich [Ag₂Cd(SCN)₆]n²ⁿ⁻ donor to the benzyl viologen (BV²⁺) acceptor. mdpi.com

The optical transmission spectrum of cadmium mercury thiocyanate dimethylsulfoxide (CMTD) shows a wide transmission window from 380 nm to 2000 nm, indicating its potential as a nonlinear optical (NLO) material. asianpubs.org Similarly, cadmium manganese thiocyanate (CMTC) has had its transmittance spectrum recorded to determine its cutoff wavelength. iaea.org

Table 1: UV-Visible Absorption Data for this compound and Related Compounds

| Compound | Absorption Maxima (λmax, nm) | Assignment | Reference |

|---|---|---|---|

[Cd(EN)₂(SCN)₂]n |

348 | LMCT | rsc.org |

| 4-Dimethylaminobenzaldehyde (DMAB) | 249 (excitation) | Strongest absorption | yu.edu.jo |

| Schiff Base Ligand (L) | 280, 325 | π–π* (alkene/aromatic), π–π* (imine) | jchemlett.com |

{(BV)[Ag₂Cd(SCN)₆]}n |

284, 424 | π–π* (viologen), Charge Transfer | mdpi.com |

Photoluminescence Studies and Emission Mechanisms (e.g., LMCT)

Photoluminescence spectroscopy reveals the emissive properties of this compound compounds. The luminescence in these d¹⁰ metal complexes is often complex and can be influenced by various factors, including ligand-centered transitions and charge transfer phenomena.

For the [Cd(EN)₂(SCN)₂]n nano-supramolecular coordination polymer, while the ethyl nicotinate (EN) ligand itself is not luminescent, the complex exhibits a broad emission band around 470 nm when excited at 340 nm. rsc.org Due to the d¹⁰ configuration of the Cd²⁺ ion, which makes it difficult to oxidize or reduce, this emission is not attributed to traditional Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT). rsc.orgresearchgate.net

In contrast, the luminescence of the one-dimensional polymeric complex [Cd(DMAB)₂(SCN)₂]n is likely due to LMCT transitions. yu.edu.jo The free 4-dimethylaminobenzaldehyde (DMAB) ligand shows an emission band at 383 nm upon excitation at 249 nm. yu.edu.jo The cadmium complex, however, displays a very strong emission at a slightly longer wavelength of 393 nm. yu.edu.jo The enhancement of fluorescence intensity upon complexation can be due to a reduction in the symmetry of the ligand or to charge transfer emission. yu.edu.jo

The study of various pseudo-halido-zinc(II) complexes, with comparisons to their cadmium(II) analogs, highlights the role of heterocyclic ligands in producing photoluminescence. mdpi.com These emissions are often linked to ligand-centered charge transfer (π–π* LMCT). mdpi.com For instance, a series of [Zn(TPA)(X)]ClO₄ complexes (where TPA is tris(2-pyridylmethyl)amine (B178826) and X can be NCS⁻) show two absorption bands around 205 nm and 260 nm, assigned to ligand-centered π–π* and n–π* transitions of the pyridyl rings. mdpi.com

The fluorescence properties of a series of cadmium(II) complexes with di-2-pyridyl ketone have also been investigated in the solid state and in solution, demonstrating the influence of both the organic ligand and the thiocyanate ion on the resulting molecular architecture and photoluminescent behavior. rsc.org

Table 2: Photoluminescence Data for this compound Complexes

| Compound | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Proposed Emission Mechanism | Reference |

|---|---|---|---|---|

[Cd(EN)₂(SCN)₂]n |

340 | ~470 | Not LMCT/MLCT | rsc.org |

[Cd(DMAB)₂(SCN)₂]n |

249 (for ligand) | 393 | LMCT | yu.edu.jo |

| 4-Dimethylaminobenzaldehyde (DMAB) | 249 | 383 | Ligand-based | yu.edu.jo |

X-ray Absorption Spectroscopy (EXAFS) for Local Structure Elucidation

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful, element-specific technique used to determine the local atomic environment around a specific atom, in this case, cadmium. It provides information on the number and type of neighboring atoms (coordination number) and the interatomic distances (bond lengths). This method is particularly valuable for analyzing the in-vivo ligand environment in biological systems and for characterizing the structure of complexes in solution and the solid state. d-nb.info

In studies of cadmium complexation, EXAFS analysis can distinguish between different coordinating atoms, such as sulfur, nitrogen, and oxygen, based on their backscattering properties. For example, in the hyperaccumulator plant Thlaspi caerulescens, EXAFS was used to investigate the ligand environment of cadmium. d-nb.info The analysis of the Cd K-edge EXAFS spectra allowed for the determination of the proportions of different ligands bound to cadmium. For instance, in mature stems, cadmium was found to be coordinated to approximately 2.3 sulfur (S) atoms at a distance of 2.50 Å and 3.7 nitrogen/oxygen (N/O) atoms at a distance of 2.28 Å. d-nb.info In senescent stems, the coordination changed to 1.5 S atoms at 2.49 Å and 4.5 N/O atoms at 2.29 Å. d-nb.info

A study comparing the complex formation of cadmium(II) with thiourea (B124793) and selenourea (B1239437) in methanol utilized Cd K-edge EXAFS to corroborate findings from ¹¹³Cd NMR. nih.gov The EXAFS data provided structural information, and the accuracy of the refined coordination numbers and bond distances for the dominant Cd-S paths were estimated to be within ±20% and ±0.02 Å, respectively. nih.gov

In the context of soil chemistry, EXAFS has been employed to determine the speciation of cadmium in paddy soils under different redox conditions. tuat.ac.jp Linear combination fitting (LCF) of the EXAFS spectra was used to quantify the proportion of different cadmium species, such as cadmium sulfide (B99878) (CdS). tuat.ac.jp This provided direct evidence for the formation of CdS from reduced sulfur species in the soil. tuat.ac.jp

The structure of the tetrathiocyanatocadmate(II) complex in dimethyl sulfoxide (B87167) has also been investigated using EXAFS and X-ray diffraction, highlighting the utility of this technique for studying complex structures in solution. acs.org

Table 3: Selected EXAFS Data for Cadmium Coordination Environments

| Sample/Compound | Coordinating Atom | Coordination Number (N) | Interatomic Distance (R, Å) | Reference |

|---|---|---|---|---|

| T. caerulescens (Mature Stems) | S | 2.3 | 2.50 | d-nb.info |

| N/O | 3.7 | 2.28 | d-nb.info | |

| T. caerulescens (Senescent Stems) | S | 1.5 | 2.49 | d-nb.info |

| N/O | 4.5 | 2.29 | d-nb.info |

Crystallographic Analysis and Crystal Structure Determination

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing a detailed picture of the close contacts between neighboring molecules. The analysis involves generating a three-dimensional surface around a molecule, where the surface is defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

The Hirshfeld surface is often visualized using a normalized contact distance (dnorm), which is a ratio that considers the van der Waals radii of the atoms involved in an interaction. The dnorm surface is color-coded to highlight different types of intermolecular contacts: red colors indicate shorter contacts with negative dnorm values, white colors represent contacts around the van der Waals separation with dnorm values close to zero, and blue colors show longer contacts with positive dnorm values. This visualization allows for the immediate identification of significant intermolecular interactions, such as hydrogen bonds.

In the context of cadmium dithiocyanate, Hirshfeld surface analysis has been applied to its coordination complexes to elucidate the nature and relative importance of various non-covalent interactions that stabilize the crystal structure. These studies, while involving additional ligands, provide insight into the interactive behavior of the cadmium and thiocyanate (B1210189) ions within a crystalline environment.

Detailed Research Findings

Research on cadmium(II) thiocyanate complexes reveals a variety of intermolecular interactions that play a crucial role in the formation and stability of their supramolecular structures. rsc.org Hirshfeld surface analysis of these complexes shows that the crystal packing is often governed by a combination of hydrogen bonds and other weak interactions. rsc.org

For instance, in cadmium(II) thiocyanate complexes containing ligands with N-H or C-H groups, the formation of weak N–H···S and C–H···S hydrogen bonds is a common feature. rsc.orgresearchgate.net The sulfur atom of the thiocyanate ligand acts as a hydrogen bond acceptor, contributing significantly to the stability of the molecular assembly. rsc.org

In a dinuclear cadmium(II) complex, [Cd(BPMST)(SCN)]2, where BPMST is a triazine/pyrazolo ligand, Hirshfeld surface analysis quantified the contribution of various intermolecular contacts. mdpi.com The most significant interactions were found to be H···H contacts, which accounted for a substantial portion of the Hirshfeld surface. mdpi.com Other key interactions included C···H, N···H, and S···H contacts, highlighting the importance of the thiocyanate group in the crystal packing. mdpi.com

The quantitative contributions of the main intermolecular contacts for this complex are detailed in the table below.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 35.7 |

| N···H | 17.0 |

| C···H | 14.7 |

| S···H | 13.4 |

| S···C | 3.4 |

Another important tool derived from Hirshfeld surface analysis is the enrichment ratio (EXY). This ratio compares the proportion of actual contacts between two atomic species (X and Y) in the crystal to the theoretical proportion of random contacts. An enrichment ratio greater than one indicates a higher propensity for that particular contact to form. mdpi.com In the aforementioned dinuclear cadmium(II) complex, the enrichment ratios revealed a high propensity for the formation of N···H, C···H, and S···H contacts, underscoring their significance in directing the crystal assembly. mdpi.com

The 2D fingerprint plots for these complexes typically show distinct spikes that correspond to specific interactions. For example, the sharp spikes in the fingerprint plots of cadmium thiocyanate complexes are characteristic of strong hydrogen bonding interactions, particularly those involving the thiocyanate sulfur atom. mdpi.com The distribution and shape of the points on the plot provide a comprehensive picture of the nature and strength of the various intermolecular forces at play.

The following table summarizes the key intermolecular contacts and their general roles in the stability of this compound-containing crystal structures as revealed by Hirshfeld surface analysis.

| Interaction Type | Description | Significance |

|---|---|---|

| N–H···S | Hydrogen bond between a nitrogen-bound hydrogen and a thiocyanate sulfur atom. | A primary contributor to the stability of the supramolecular assembly. rsc.orgresearchgate.net |

| C–H···S | Weak hydrogen bond between a carbon-bound hydrogen and a thiocyanate sulfur atom. | Contributes to the overall stability of the crystal packing. rsc.orgresearchgate.net |

| H···H | Contacts between hydrogen atoms on adjacent molecules. | Often the most frequent type of contact, forming a significant part of the Hirshfeld surface. mdpi.com |

| C–H···π | Interaction between a C-H bond and a π-system of a ligand. | Can play a role in the formation of higher-dimensional architectures. rsc.org |

| Cd···S | Interactions involving the cadmium metal center and sulfur atoms. | Can be indicative of weak metallophilic interactions or close packing effects. |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of coordination compounds, including cadmium thiocyanate (B1210189) complexes. nih.govnsf.govarxiv.org DFT calculations provide a quantum mechanical framework to predict molecular geometries, electronic band structures, and molecular orbitals with a good balance between accuracy and computational cost.

DFT calculations are instrumental in determining the optimized geometry of cadmium dithiocyanate and its complexes, providing data on bond lengths and angles. nsf.gov For instance, in a study of a cadmium(II) complex with 18-crown-6 (B118740) and thiocyanate ligands, DFT was used to generate the structure. researchgate.net In this complex, the thiocyanate ligands were found to be N-bonded to the cadmium center with Cd-N bond lengths of 2.106 Å and a linear N-Cd-N angle of 180°. researchgate.net The preference for N-bonding over S-bonding in this environment was attributed to steric factors, as the larger Cd-N-C angle (171.4°) minimizes contact with the crown ether. researchgate.net

While specific DFT data for isolated "this compound" is not extensively documented in the readily available literature, the principles of structural optimization remain the same. The process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable structure. The resulting geometrical parameters are crucial for understanding the coordination environment of the cadmium ion and the bonding nature of the thiocyanate ligand.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Cadmium(II) Thiocyanate Complex Note: Data from a complex of Cadmium(II) with 18-crown-6 and two thiocyanate ligands. researchgate.net

| Parameter | Value |

| Cd-N Bond Length (Å) | 2.106 |

| N-Cd-N Bond Angle (°) | 180 |

| Cd-N-C Angle (°) | 171.4 |

| Cd-O (crown ether) Bond Length (Å) | 2.698 (average) |

The electronic structure and band gap are fundamental properties that determine the optical and electronic behavior of materials. DFT calculations have been employed to elucidate these aspects for various cadmium thiocyanate-containing compounds. For instance, in a study of organic-inorganic hybrid cadmium thiocyanates, the calculated band gap for a specific molecular structure, Cd(SCN)₂(l-C₆H₁₄N₄O₂)₂, was found to be 4.46 eV, which was in reasonable agreement with the experimental value of 4.84 eV. Analysis of the density of states (DOS) revealed that the top of the valence band was primarily composed of states from the thiocyanate groups (S 2p, C 2p, and N 2p) and the organic ligand, while the bottom of the conduction band was mainly contributed by the organic ligand and the C 2p and N 2p states of the thiocyanate groups.

In another investigation involving new cadmium(II) coordination complexes, DFT calculations predicted indirect band gaps of 1.405 eV, 0.794 eV, and 0.912 eV for three different synthesized compounds. bohrium.com These studies highlight how the electronic structure and band gap of cadmium thiocyanate materials can be tuned by incorporating different organic ligands, which has implications for their potential applications in areas like nonlinear optics.

Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity and electronic transitions of a compound. For cadmium thiocyanate complexes, MO analysis helps in understanding the nature of the metal-ligand bonding and the charge transfer characteristics.

In studies of cadmium(II) thiocyanate systems with nitrogen-based ligands, Extended Hückel Molecular Orbital (EHMO) analysis, a simpler MO method, has been used to scrutinize the chelation of thiocyanate and other ligands to the cadmium center. hhu.de The analysis of the HOMO and LUMO reveals that the orbital interactions often originate from the π and π* molecular orbitals of the conjugated fragments within the ligands. hhu.de For instance, in one complex, the interactions predominantly involved the imine nitrogen of the ligand rather than the pyridyl nitrogen. hhu.de The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a key parameter that relates to the electronic excitability and stability of the molecule. hhu.de A small HOMO-LUMO gap can indicate higher reactivity and the potential for internal electronic transitions. hhu.de

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend beyond the electronic structure to predict the behavior of molecules in solution and their interactions with the environment.

Polarographic studies have been instrumental in determining these stability constants. acs.org For example, a polarographic study of the cadmium thiocyanate system allowed for the calculation of the stability constants for the various complex species formed in solution. acs.org More recent studies have continued to refine these values using various experimental techniques and computational modeling. oup.comjst.go.jp In a potentiometric study in methanol (B129727), the stepwise stability constants for cadmium(II) thiocyanate complexes were determined, providing thermodynamic data on the formation of higher-order complexes. oup.com

Table 2: Stepwise Stability Constants (K) for Cadmium(II) Thiocyanate Complexes in Methanol at 25 °C Source: Adapted from a potentiometric study. oup.com

| Stepwise Constant | Value (M⁻¹) |

| K₁ | (5.94 ± 0.05) x 10⁴ |

| K₂ | (4.5 ± 0.3) x 10² |

| K₃ | (6.9 ± 1.9) x 10² |

| K₄ | (1.7 ± 1.0) x 10⁴ |

These stability constants are crucial for constructing complex formation curves, which depict the concentration of each complex species as a function of the free ligand concentration. Such curves are essential for understanding the speciation of cadmium in the presence of thiocyanate, which in turn influences its bioavailability and toxicity.

Modeling the adsorption and environmental fate of cadmium is critical for assessing its impact on ecosystems. While specific models for "this compound" as a single entity are not prevalent, the behavior of its constituent ions, cadmium(II) and thiocyanate, can be modeled. The environmental fate of cadmium is largely governed by its adsorption to soil particles and organic matter. nih.gov Models like SEFAH have been used to simulate the displacement and plant uptake of cadmium in contaminated soils. nih.gov These models consider factors such as soil pH, organic carbon content, and the spatial variability of sorption properties. nih.gov

Artificial Neural Network (ANN) Modeling in Thiocyanate Systems

Artificial Neural Networks (ANNs) are a class of machine learning models inspired by the structure and function of biological neural networks. semanticscholar.org In computational chemistry, ANNs have emerged as powerful tools for predicting a wide range of molecular properties, moving beyond traditional physics-based models. researchgate.netscienceopen.com These data-driven approaches can model complex, non-linear relationships between chemical structures and their properties without relying on explicit physical equations. researchgate.net The potential applications of ANN methodologies are extensive, showing promise in areas like drug discovery and materials science. semanticscholar.org

An ANN consists of interconnected nodes, or neurons, organized in layers: an input layer, one or more hidden layers, and an output layer. rsc.org The input layer receives data, such as molecular descriptors, which is then processed through the hidden layers that apply non-linear transformations. rsc.org The network "learns" from a training dataset by adjusting the weights of the connections between neurons to minimize the difference between its predictions and the known values. bohrium.com This training process allows the ANN to recognize patterns and make predictions for new, unseen data. semanticscholar.org

In the context of inorganic and coordination chemistry, ANNs are increasingly being used to predict the properties of metal complexes, design catalysts, and analyze compound structures. researchgate.net For instance, ANNs have been successfully employed to predict spin-state-dependent bond lengths in transition-metal complexes with high accuracy. researchgate.netyu.edu.jo By training on data from sources like the Cambridge Structural Database or from density functional theory (DFT) calculations, these models can learn the subtle interplay of factors that determine the geometry of coordination compounds. researchgate.netresearchgate.net Researchers have developed ANNs that can predict equatorial and axial bond lengths in octahedral complexes, even accounting for distortions like the Jahn-Teller effect.

While direct applications of ANN modeling specifically to this compound are not yet prevalent in the literature, the methodology holds significant potential for this and other thiocyanate systems. The structural parameters of cadmium thiocyanate complexes, such as bond lengths and angles determined through experimental methods like X-ray crystallography or computational methods like DFT, can serve as a valuable training dataset for an ANN model.

For example, an ANN could be trained on a dataset of known cadmium complexes containing the thiocyanate ligand. The input features for the network could include properties of the cadmium ion, the electronic and steric properties of other co-ligands, and descriptors of the thiocyanate group itself (e.g., its coordination mode). The network could then be trained to predict key structural features, such as the Cd-N and Cd-S bond lengths and the bond angles around the cadmium center.

The predictive power of such a model would enable the rapid screening of hypothetical cadmium thiocyanate complexes, accelerating the discovery of new materials with desired properties. By leveraging existing structural data, ANNs can provide a computationally efficient alternative to more demanding quantum mechanical calculations for predicting the geometries and other properties of these important coordination compounds. researchgate.net

Below are tables of selected bond lengths and angles for cadmium-thiocyanate containing complexes, which represent the type of data that could be used to train an ANN model.

Table 1: Selected Bond Lengths (Å) for [Cd(DMAB)₂(SCN)₂]n

| Bond | Length (Å) |

| Cd(1)-N(2A) | 2.262(4) |

| Cd(1)-N(2B) | 2.262(4) |

| Cd(1)-O(1) | 2.394(3) |

| Cd(1)-O(1B) | 2.394(3) |

| Cd(1)-S(1) | 2.6994(13) |

| Cd(1)-S(1B) | 2.6994(13) |

| Data from a study on a one-dimensional polymeric complex of Cadmium(II) with 4-Dimethylaminobenzaldehyde (DMAB) and thiocyanate. researchgate.net |

Table 2: Selected Bond Angles (°) for [Cd(DMAB)₂(SCN)₂]n

| Angle | Degree (°) |

| N(2A)-Cd(1)-N(2B) | 180.0 |

| O(1)-Cd(1)-O(1B) | 180.0 |

| S(1)-Cd(1)-S(1B) | 180.0 |

| N(2A)-Cd(1)-O(1) | 90.92(15) |

| N(2A)-Cd(1)-O(1B) | 89.08(15) |

| N(2A)-Cd(1)-S(1) | 89.02(11) |

| N(2A)-Cd(1)-S(1B) | 90.98(11) |

| O(1)-Cd(1)-S(1) | 90.03(9) |

| O(1)-Cd(1)-S(1B) | 89.97(9) |

| Data from a study on a one-dimensional polymeric complex of Cadmium(II) with 4-Dimethylaminobenzaldehyde (DMAB) and thiocyanate. researchgate.net |

Advanced Materials Science Applications of Cadmium Dithiocyanate

Nonlinear Optical (NLO) Materials

Organometallic complexes, including those based on cadmium thiocyanate (B1210189), have emerged as a promising class of materials for nonlinear optics. iucr.org These materials often combine the high optical nonlinearity of organic molecules with the structural stability and diversity of inorganic frameworks. iucr.orgimeti.org The thiocyanate (SCN⁻) ion can act as a versatile bridging ligand, connecting metal centers to create one-, two-, or three-dimensional networks, which can enhance polarization and lead to significant NLO effects. iucr.orgimeti.org The engineering of non-centrosymmetric crystal structures is a key objective, as this is a prerequisite for second-order NLO properties like second harmonic generation. imeti.org

Second Harmonic Generation (SHG) Efficiency

Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency are converted into a single photon with twice the frequency. The efficiency of this process in cadmium thiocyanate-based materials is often compared to standard NLO materials like Potassium Dihydrogen Phosphate (KDP) or urea.

Several cadmium thiocyanate complexes have demonstrated notable SHG efficiencies. For instance, Zinc Cadmium Tetrathiocyanate (ZnCd(SCN)₄) exhibits an SHG efficiency over 10 times that of urea. The modification of cadmium thiocyanate with organic ligands has led to significant enhancements. A complex with 2-methylimidazole (B133640), Cd(SCN)₂(C₄H₆N₂)₂, shows a remarkably strong SHG intensity that is 10 times that of KDP. nih.govresearchgate.netresearchgate.netresearchgate.net In contrast, a related compound with thiourea (B124793), Cd(SCN)₂(CH₄N₂S)₂, is SHG-inactive due to its centrosymmetric crystal structure. nih.govresearchgate.netresearchgate.netresearchgate.net

The introduction of chiral amino acids as ligands has also been explored. The complex Cd(SCN)₂(l-C₆H₁₄N₄O₂)₂, which incorporates l-arginine (B1665763), displays a strong SHG efficiency of 2.67 times that of KDP. acs.org Another compound, Cd₃(SCN)₆(l-C₅H₉NO₃)₂(H₂O)₂(CH₃OH)₀.₅, using l-hydroxyproline, has a more moderate SHG efficiency of 0.2 times KDP. acs.org Furthermore, the complex Calcium Cadmium Thiocyanate (CaCd(SCN)₄) has a high SHG efficiency measured at 6.13 times that of urea. researchgate.net

| Compound | SHG Efficiency | Standard Reference |

| Zinc Cadmium Tetrathiocyanate (ZnCd(SCN)₄) | >10x | Urea |

| Cd(SCN)₂(C₄H₆N₂)₂ (with 2-methylimidazole) | 10x | KDP |

| Cd(SCN)₂(l-C₆H₁₄N₄O₂)₂ (with l-arginine) | 2.67x | KDP |

| Cd₃(SCN)₆(l-C₅H₉NO₃)₂(H₂O)₂(CH₃OH)₀.₅ (with l-hydroxyproline) | 0.2x | KDP |